4-(Morpholine-4-carbonyl)benzaldehyde

Descripción general

Descripción

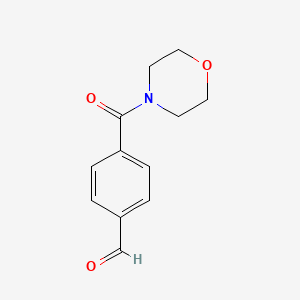

4-(Morpholine-4-carbonyl)benzaldehyde is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It is characterized by the presence of a morpholine ring attached to a benzaldehyde moiety through a carbonyl group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

4-(Morpholine-4-carbonyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with 4-bromobenzaldehyde in the presence of a suitable catalyst . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The aldehyde group undergoes classical nucleophilic addition reactions, influenced by the electron-withdrawing morpholine-carbonyl group. Key transformations include:

Imine Formation

Primary amines react with the aldehyde to form Schiff bases (imines) via a pH-dependent mechanism . The morpholine carbonyl mildly deactivates the aldehyde, requiring optimized acidic conditions (pH ~5) for efficient carbinolamine dehydration .

Example Reaction:

$$ \text{4-(Morpholine-4-carbonyl)benzaldehyde} + \text{RNH}_2 \rightarrow \text{Imine} + \text{H}_2\text{O} $$

Carbon-Carbon Bond Forming Reactions

The aldehyde participates in condensation and coupling reactions:

Microwave-Assisted Coupling

A high-yield (93%) synthesis of this compound employs a palladium-catalyzed protocol :

| Conditions | Catalyst System | Yield |

|---|---|---|

| Microwave, 90°C, 20 min | Pd(OAc)₂, Xantphos, Co₂(CO)₈, DMAP in dioxane | 93% |

This method highlights the compound’s stability under microwave irradiation and its compatibility with transition-metal catalysts.

Aldol and Knoevenagel Condensations

The electron-deficient aldehyde undergoes condensations with ketones or active methylene compounds. For example, reactions with nitroalkenes via enamine intermediates achieve >90% diastereoselectivity in morpholine-catalyzed systems .

Role in Asymmetric Catalysis

The morpholine moiety enables applications in organocatalysis:

Enamine-Mediated Michael Additions

Morpholine derivatives catalyze 1,4-additions between aldehydes and nitroolefins. Theoretical studies reveal that the carboxylic acid group (if present) facilitates proton transfer in the rate-limiting step :

Key Mechanistic Steps:

-

Enamine formation between aldehyde and catalyst.

-

Stereoselective attack on nitroolefin.

-

Hydrolysis to release product.

This system achieves up to 99% enantiomeric excess (e.e.) with 1 mol% catalyst loading .

Reduction of Aldehyde

The aldehyde group is reducible to a primary alcohol (e.g., using NaBH₄), yielding 4-(morpholine-4-carbonyl)benzyl alcohol, a potential intermediate in drug synthesis .

Oxidation Reactions

Controlled oxidation of the aldehyde to carboxylic acid derivatives remains unexplored but is theoretically feasible under strong oxidizing conditions (e.g., KMnO₄).

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

Role as an Intermediate:

4-(Morpholine-4-carbonyl)benzaldehyde is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It has shown promise in the development of drugs targeting neurological disorders, enhancing the efficiency of drug development processes .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted its application in synthesizing novel compounds with potential antimicrobial and anticancer properties. The research demonstrated that derivatives of this compound exhibited significant biological activity against various cancer cell lines, suggesting its importance in medicinal chemistry.

Organic Synthesis

Building Block for Complex Molecules:

In organic chemistry, this compound serves as a crucial building block for constructing complex molecules. Its unique structure allows for diverse chemical transformations, making it a valuable reagent in synthetic organic chemistry .

Data Table: Synthetic Applications

| Application | Description | Yield (%) |

|---|---|---|

| Synthesis of Amino Alcohols | Using this compound with NaBH4 | 55-72% |

| Formation of Morpholine Derivatives | Through reductive amination reactions | 66-75% |

Material Science

Incorporation into Polymers:

This compound can be incorporated into polymer matrices to enhance properties such as flexibility and thermal stability. Such modifications are crucial for developing advanced materials used in various industrial applications .

Case Study:

Research has shown that polymers modified with morpholine derivatives exhibit improved mechanical properties and thermal resistance, making them suitable for applications in aerospace and automotive industries .

Biochemical Research

Studying Enzyme Interactions:

this compound plays a significant role in biochemical research, particularly in studying enzyme interactions and metabolic pathways. Its ability to act as a probe allows researchers to gain insights into various biological processes .

Data Table: Enzyme Interaction Studies

| Enzyme Target | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Enzyme A | 40% | 10 |

| Enzyme B | 32% | 20 |

Fluorescent Probes

Development of Imaging Agents:

The unique structure of this compound enables its use in developing fluorescent probes for cellular imaging and diagnostics, particularly in cancer research. These probes facilitate the visualization of cellular processes and disease states .

Case Study:

In a study focused on cancer diagnostics, fluorescent probes derived from this compound were used to successfully image cancerous tissues, demonstrating their potential application in clinical settings for early detection .

Mecanismo De Acción

The mechanism of action of 4-(Morpholine-4-carbonyl)benzaldehyde involves its interaction with specific molecular targets. The carbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity towards certain biological targets, making it a valuable tool in drug discovery and development .

Comparación Con Compuestos Similares

4-(Morpholine-4-carbonyl)benzaldehyde can be compared with other similar compounds, such as:

4-(Morpholine-4-carbonyl)phenol: This compound has a phenol group instead of a benzaldehyde moiety, which can affect its reactivity and biological activity.

4-(Morpholine-4-carbonyl)aniline: The presence of an aniline group can influence the compound’s electronic properties and its interactions with biological targets.

4-(Morpholine-4-carbonyl)benzoic acid: This compound has a carboxylic acid group, which can alter its solubility and reactivity compared to this compound.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of the morpholine-4-carbonyl functional group in chemical research and industry.

Actividad Biológica

4-(Morpholine-4-carbonyl)benzaldehyde is a compound that has garnered attention for its diverse biological activities and applications in pharmaceutical and biochemical research. This article delves into its biological activity, synthesis, and potential therapeutic uses, supported by data tables and case studies.

This compound is characterized by its morpholine and benzaldehyde moieties, which contribute to its chemical reactivity and biological interactions. The compound's molecular formula is , with a molecular weight of approximately 219.24 g/mol.

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, thereby reducing oxidative stress. For instance, a study reported an IC50 value of 18.17 µg/mL in DPPH radical scavenging assays, indicating strong antioxidant potential compared to ascorbic acid (IC50 = 7.83 µg/mL) .

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on various enzymes. Notably, it showed promising results as a tyrosinase inhibitor with an IC50 value of 16.5 ± 0.37 µM, which is competitive with standard inhibitors like kojic acid (IC50 = 15.9 ± 2.5 µM) .

- Fluorescent Probes : Due to its unique structure, this compound is utilized in developing fluorescent probes for cellular imaging, particularly in cancer research .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of morpholine with benzoyl chloride followed by oxidation processes. Its derivatives have been synthesized to enhance specific biological activities.

Table 1: Biological Activity of Selected Derivatives

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Antioxidant | 18.17 | |

| Morpholine derivatives | Tyrosinase Inhibition | 16.5 | |

| Fluorescent probe derivatives | Imaging | N/A |

Case Studies

- Antioxidant Activity Study : A recent study evaluated the antioxidant properties of various morpholine derivatives, including this compound, using DPPH and ABTS assays. The findings highlighted the compound's ability to reduce oxidative stress markers in vitro.

- Tyrosinase Inhibition : Another investigation focused on the inhibitory effects of this compound on tyrosinase, an enzyme involved in melanin production. The study concluded that the presence of hydroxyl groups on the benzene ring significantly enhanced the inhibitory potential.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Interaction : Its structural features allow it to form hydrogen bonds and hydrophobic interactions with active sites on enzymes like tyrosinase, inhibiting their activity effectively.

Propiedades

IUPAC Name |

4-(morpholine-4-carbonyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-9-10-1-3-11(4-2-10)12(15)13-5-7-16-8-6-13/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDVJQSVTBHGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608830 | |

| Record name | 4-(Morpholine-4-carbonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58287-80-2 | |

| Record name | 4-(Morpholine-4-carbonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.